molecular formula C14H17ClN4O B5752663 N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No. B5752663
M. Wt: 292.76 g/mol
InChI Key: LOXGEUUAPQIHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea, also known as CGP 48464A, is a chemical compound that belongs to the class of pyrazole-based urea derivatives. This compound has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess antitumor, anti-inflammatory, and antiviral activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A has been shown to possess herbicidal and fungicidal activities. It has also been investigated as a potential growth regulator for various crops.
In materials science, N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A has been studied for its potential applications in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors involved in cellular signaling pathways. This leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of various enzymes involved in cellular metabolism.
In vivo studies have shown that N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A can inhibit tumor growth, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A is its broad range of potential applications in various fields of scientific research. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments.
However, one of the limitations of N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A. One of the most promising areas of research is the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases. N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A has shown significant potential in these areas, and further research is needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
Another future direction is the development of new herbicides and fungicides for use in agriculture. N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A has shown promising results in this area, and further research is needed to optimize its efficacy and minimize its potential environmental impact.
Finally, there is potential for the development of new materials based on N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A. This compound has shown potential in the development of new polymers and nanomaterials, which could have a wide range of applications in various fields, including electronics, energy, and biomedicine.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A is a promising compound with a wide range of potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been shown to exhibit significant antitumor, anti-inflammatory, and antiviral activities. Further research is needed to fully understand its mechanism of action and optimize its therapeutic efficacy.

Synthesis Methods

N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea 48464A can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-chloroaniline with ethyl isocyanate, followed by the reaction of the resulting intermediate with 1-ethyl-3-methyl-1H-pyrazol-4-ylmethylamine. The final product is obtained after purification and characterization using various spectroscopic techniques.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[(1-ethyl-3-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-3-19-9-11(10(2)18-19)8-16-14(20)17-13-6-4-5-12(15)7-13/h4-7,9H,3,8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXGEUUAPQIHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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